molecular formula C8H7FO B1344187 5-Fluoro-2,3-dihydrobenzofuran CAS No. 245762-35-0

5-Fluoro-2,3-dihydrobenzofuran

Cat. No. B1344187
M. Wt: 138.14 g/mol
InChI Key: PAVTXINZFWRQOD-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dihydrobenzofuran is a chemical compound that belongs to the class of organic compounds known as benzofurans. These compounds contain a benzene ring fused to a furan ring. The specific compound of interest, 5-fluoro-2,3-dihydrobenzofuran, is characterized by the presence of a fluorine atom at the fifth position of the benzofuran structure and the saturation of the furan ring at the 2,3-positions.

Synthesis Analysis

The synthesis of fluorinated benzofuran derivatives can be achieved through various methods. One approach involves the DBU-promoted cyclization reactions of electron-deficient gem-difluorohomopropargyl alcohols to yield 2,5-disubstituted 3-fluorofurans, which can be further functionalized to create a variety of fluorinated furan derivatives . Another method includes the palladium-catalyzed coupling and ring-closing reactions to synthesize compounds with a 5,6-difluorobenzofuran core, which, while not the exact target molecule, provides insight into the synthetic strategies that could be adapted for 5-fluoro-2,3-dihydrobenzofuran . Additionally, electrochemical anodic fluorination has been used to synthesize 2-fluoro- and 2,3-difluoro-2,3-dihydrobenzofuran derivatives, indicating a potential pathway for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 5-fluoro-2,3-dihydrobenzofuran is not directly discussed in the provided papers. However, the structure of related compounds, such as 5,6-difluorobenzofuran, has been characterized using techniques like NMR and MS . These methods could be applied to determine the molecular structure of 5-fluoro-2,3-dihydrobenzofuran.

Chemical Reactions Analysis

Fluorinated benzofurans can undergo various chemical reactions. For instance, the fluorine atom can direct ortho-functionalization processes to create bifurans and tetrasubstituted furans . The presence of fluorine can also influence the regioselectivity of further fluorination reactions, as seen in the case of dibenzofuran . Moreover, photocatalytic defluorinative coupling followed by 5-endo-trig cyclization has been used to synthesize 2-fluorobenzofurans, which could be relevant for the synthesis of 5-fluoro-2,3-dihydrobenzofuran .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-fluoro-2,3-dihydrobenzofuran are not explicitly detailed in the provided papers. However, related compounds with fluorinated benzofuran cores have been shown to exhibit a broad nematic range and high clearing points, with significant dielectric anisotropy and birefringence due to their large polarization and dipole moments . These properties suggest that 5-fluoro-2,3-dihydrobenzofuran may also possess unique electronic properties that could be beneficial for applications in display devices.

Scientific Research Applications

Synthesis of Biologically Active Compounds

The 2,3-dihydrobenzofuran scaffold is a core structure found in many natural products and biologically active molecules. Research has focused on developing methods for the functionalization of this scaffold to access diverse compounds. For instance, a study by Xiaoye Yu et al. (2022) highlights the use of aroyl fluorides as bifunctional reagents for the dearomatizing fluoroaroylation of benzofurans, leading to 3-aroyl-2-fluoro-2,3-dihydrobenzofurans. This method demonstrates broad substrate scope and high functional group compatibility, offering a versatile approach for the synthesis of complex dihydrobenzofuran derivatives (Yu et al., 2022).

Asymmetric Synthesis and Natural Product Derivatives

The asymmetric synthesis of 2,3-dihydrobenzofurans has been explored as a pathway to natural product derivatives and potential pharmaceuticals. Leticia Jiménez-González and colleagues (2006) reported on the silver-catalyzed condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines, leading to a new enantioselective synthesis of cis-pterocarpans, a class of natural compounds with antifungal properties (Jiménez-González et al., 2006).

Electrochemical Fluorination

Electrochemical methods have been employed for the fluorination of organic compounds, including the synthesis of fluorinated 2,3-dihydrobenzofuran derivatives. A study by K. Dawood and T. Fuchigami (2004) demonstrates the efficient anodic fluorination of benzofuran derivatives, resulting in the selective formation of fluorinated products. This method opens up new avenues for the incorporation of fluorine atoms into organic molecules, enhancing their properties for drug development and other applications (Dawood & Fuchigami, 2004).

Novel Synthesis Routes

Research has also focused on developing novel synthesis routes for 3-substituted 2,3-dihydrobenzofurans. Abdul Kadar Shaikh and G. Varvounis (2014) presented a regioselective one-pot synthesis method involving fluoride-induced desilylation, leading to the generation of o-quinone methide intermediates. This approach highlights the potential for efficient synthesis of 2,3-dihydrobenzofuran derivatives, which can be utilized in drug discovery and the development of new materials (Shaikh & Varvounis, 2014).

Future Directions

The study of 2,3-dihydrobenzofurans, including 5-Fluoro-2,3-dihydrobenzofuran, is a promising area of research due to their numerous biological properties . Future research may focus on developing more effective synthetic routes and exploring their potential applications in various fields .

properties

IUPAC Name

5-fluoro-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVTXINZFWRQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625470
Record name 5-Fluoro-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2,3-dihydrobenzofuran

CAS RN

245762-35-0
Record name 5-Fluoro-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluor-2,3-dihydrobenzofuran
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Synthesis routes and methods

Procedure details

A solution of 5-fluorobenzofuran and 10% palladium on carbon in acetic acid (25 ml) was hydrogenated under 50 psi for 12 hours. The catalyst was filtered through celite and the celite was washed with methylene chloride (200 ml). The organic layer was washed sequentially with 1N NaOH (3×100 ml), brine (3×100 ml) and dried over anhydrous sodium sulfate and filtered. The solvent was removed under vacuum to afforded 2.59 g (85%) of product as a clear oil: 1H NMR (300 MHz, CDCl3): δ 3.12 (t, 2H, J=8.7 Hz), 4.58 (t, 2H, J=8.7 Hz), 6.68 (dd, 1H, J=Hz), 6.79 (tm, 1H, J=8.7 Hz), 6.89 (dm, 1H, J=8.1 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
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Quantity
25 mL
Type
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Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
MR Patel, A Bhatt, JD Steffen, A Chergui… - Journal of medicinal …, 2014 - ACS Publications
Novel substituted 2,3-dihydrobenzofuran-7-carboxamide (DHBF-7-carboxamide) and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide (DHBF-3-one-7-carboxamide) derivatives were …
Number of citations: 56 pubs.acs.org
JY Zhang, J Zhang, M Kiffe, M Walles, Y Jin, J Blanz… - Xenobiotica, 2022 - Taylor & Francis
MAK683 (N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)-8-(2-methylpyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine) is a potent and orally bioavailable EED inhibitor for the …
Number of citations: 8 www.tandfonline.com
D Riether, C Harcken, H Razavi… - Journal of medicinal …, 2010 - ACS Publications
Syntheses and structure−activity relationships (SAR) of nonsteroidal glucocorticoid receptor (GR) agonists are described. These compounds contain azaindole moieties as A-ring …
Number of citations: 52 pubs.acs.org
S Kantevari, D Addla, B Sridhar - Synthesis, 2010 - thieme-connect.com
A series of novel dihydrobenzofuran-tethered pyridines, dihydroquinolin-5 (6H)-ones, and indeno [1, 2-b] pyridin-5-ones were synthesized in very good yields by CeCl 3 7H 2 O-NaI …
Number of citations: 15 www.thieme-connect.com
CB Chapleo, PL Myers, RCM Butler… - Journal of medicinal …, 1984 - ACS Publications
Modification of the 1, 4-benzodioxan ring present in RX 781094 (1) has not previously been considered. This paper describes a number of analogues of this ring system, including …
Number of citations: 80 pubs.acs.org
XM Chen, KX Xie, DF Yue, XM Zhang, XY Xu… - Tetrahedron, 2018 - Elsevier
An efficient [4+1] cycloaddition of ortho-hydroxyphenylsubstituted para-quinone methides and sulfur ylides was achieved under the catalyst-free condition. With this developed protocol, …
Number of citations: 35 www.sciencedirect.com
RK Rej, C Wang, J Lu, M Wang… - Journal of medicinal …, 2020 - ACS Publications
Inhibition of embryonic ectoderm development (EED) is a new cancer therapeutic strategy. Herein, we report our discovery of EEDi-5285 as an exceptionally potent, efficacious, and …
Number of citations: 23 pubs.acs.org
R Devi, J Das, B Sarma, SK Das - Organic & Biomolecular Chemistry, 2018 - pubs.rsc.org
Phenolate-induced, diastereo- and regioselective intramolecular exo-tet ring-opening cyclization of N-tosylaziridines has been achieved for the first time. The N-tosylaziridine substrates …
Number of citations: 16 pubs.rsc.org
RK Rej, C Wang, J Lu, M Wang… - Journal of medicinal …, 2021 - ACS Publications
Embryonic ectoderm development (EED) is a promising therapeutic target for human cancers and other diseases. We report herein the discovery of exceptionally potent and efficacious …
Number of citations: 12 pubs.acs.org
RE Mewshaw, D Zhou, P Zhou, X Shi… - Journal of medicinal …, 2004 - ACS Publications
N-Aryloxylethylindolealkylamines (5) having dual 5-HT transporter and 5-HT 1A affinity are described. These compounds represent truncated analogues of our previously reported …
Number of citations: 77 pubs.acs.org

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